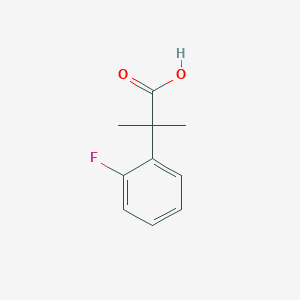

2-(2-Fluorophenyl)-2-methylpropanoic acid

Vue d'ensemble

Description

The compound “2-(2-Fluorophenyl)-2-methylpropanoic acid” is a type of organic compound. It’s likely to be used as a biochemical reagent in life science related research .

Synthesis Analysis

While specific synthesis methods for “2-(2-Fluorophenyl)-2-methylpropanoic acid” were not found, similar compounds have been synthesized through various methods, including the use of thiazolino [3,2- c ]pyrimidin-5,7-diones .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction . The structure of these molecules is often determined by single crystal X-ray diffraction and compared with the molecular structure optimized by Density Functional Theory (DFT) .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve substitution reactions . These compounds can also be used as chiral derivatizing agents for determining the enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the molecular formula and weight of a similar compound, [2-(2-Fluorophenyl)-2-oxoethyl]malononitrile, are C11H7FN2O and 202.184 Da, respectively .Applications De Recherche Scientifique

- Organic Synthesis : It is used as a reactant for the preparation of phenylboronic catechol esters .

- Catalysis : It is used in diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .

- Supramolecular Chemistry : It is used in site-selective Suzuki-Miyaura arylation reactions .

- Material Engineering : It is used in Rh-catalyzed enantioselective addition reactions .

- Biology : It is used for the preparation of biologically active biphenyls .

- Medicine : It is used in the preparation of arylboron difluoride Lewis acids .

- Organic Synthesis : It is used as a reactant for the preparation of phenylboronic catechol esters .

- Catalysis : It is used in diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .

- Supramolecular Chemistry : It is used in site-selective Suzuki-Miyaura arylation reactions .

- Material Engineering : It is used in Rh-catalyzed enantioselective addition reactions .

- Biology : It is used for the preparation of biologically active biphenyls .

- Medicine : It is used in the preparation of arylboron difluoride Lewis acids .

Safety And Hazards

Propriétés

IUPAC Name |

2-(2-fluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-10(2,9(12)13)7-5-3-4-6-8(7)11/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCIKELFJWXVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649770 | |

| Record name | 2-(2-Fluorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenyl)-2-methylpropanoic acid | |

CAS RN |

870849-49-3 | |

| Record name | 2-(2-Fluorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

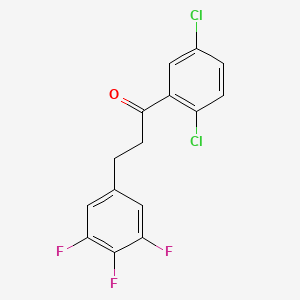

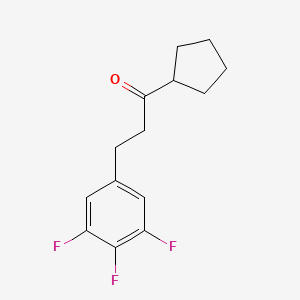

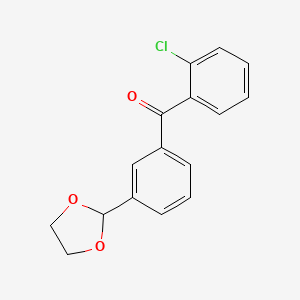

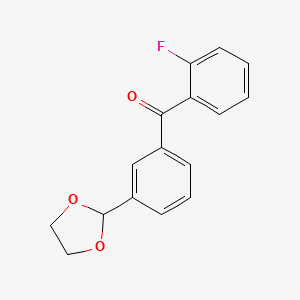

Synthesis routes and methods I

Procedure details

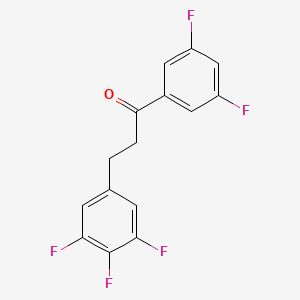

Synthesis routes and methods II

Procedure details

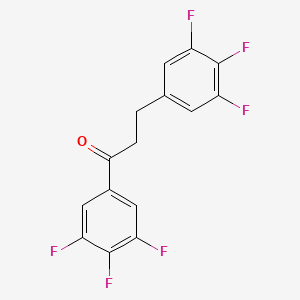

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.